4-Fluoro-5-(2-methoxybenzamido)-1-methyl-1H-pyrazole-3-carboxylic acid
Description
Properties
IUPAC Name |
4-fluoro-5-[(2-methoxybenzoyl)amino]-1-methylpyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN3O4/c1-17-11(9(14)10(16-17)13(19)20)15-12(18)7-5-3-4-6-8(7)21-2/h3-6H,1-2H3,(H,15,18)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHMCKTDUARHEIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(=O)O)F)NC(=O)C2=CC=CC=C2OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Fluoro-5-(2-methoxybenzamido)-1-methyl-1H-pyrazole-3-carboxylic acid (CAS No. 1707392-95-7) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action, focusing on its anticancer and anti-inflammatory effects.
Chemical Structure and Properties
The molecular formula of 4-Fluoro-5-(2-methoxybenzamido)-1-methyl-1H-pyrazole-3-carboxylic acid is with a molecular weight of 293.25 g/mol. The compound features a pyrazole core substituted with a fluorine atom and a methoxybenzamido group, which may influence its biological activity.
Anticancer Activity
Research indicates that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit various cancer cell lines, with IC50 values in the low micromolar range:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HeLa | 0.08 |
| Compound B | MCF-7 | 5.33 |
| Compound C | PC-3 | 1.48 |
In particular, the presence of the methoxy group in the structure has been correlated with enhanced anticancer activity against several cancer types, including breast and prostate cancers .
The mechanism by which 4-Fluoro-5-(2-methoxybenzamido)-1-methyl-1H-pyrazole-3-carboxylic acid exerts its effects may involve the inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase. This was evidenced by docking studies that suggested binding to the colchicine site on tubulin . The compound's ability to induce apoptosis has also been noted, with alterations in Bcl-2 and Bax expression levels indicating a pro-apoptotic mechanism .
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has shown potential anti-inflammatory effects. Studies suggest that pyrazole derivatives can modulate inflammatory pathways, potentially through inhibition of cytokine production and interference with signaling pathways such as p38 MAPK .
Case Studies
- Study on Pyrazole Derivatives : A comprehensive study involving various pyrazole derivatives reported that compounds similar to 4-Fluoro-5-(2-methoxybenzamido)-1-methyl-1H-pyrazole-3-carboxylic acid demonstrated marked inhibition of cancer cell proliferation across multiple lines, reinforcing the significance of structural modifications in enhancing biological activity .
- Mechanistic Insights : In vitro assays conducted on cell lines treated with this compound revealed significant changes in cell viability and proliferation rates, supporting its role as a potential therapeutic agent against cancer .
Chemical Reactions Analysis
Nucleophilic Substitution at the Pyrazole Ring
The fluorine atom at position 4 of the pyrazole ring is susceptible to nucleophilic substitution due to the electron-withdrawing effects of the carboxylic acid and methoxybenzamido groups.
-
Reaction with Amines :
Fluoropyrazoles undergo substitution with primary/secondary amines to form amino derivatives. For example, fluoropyrazole analogs react with hydrazines or alkylamines under mild conditions (e.g., DMF, 60–80°C) to yield substituted pyrazoles .
Example Reaction :
Conditions: DMF, 80°C, 6–8 hours.
Cyclization and Condensation Reactions
The carboxylic acid group at position 3 and the amide group at position 5 enable cyclization or condensation with bifunctional reagents:
-
Formation of Heterocyclic Systems :
Reaction with thiourea or guanidine derivatives generates fused pyrazolo[3,4-d]pyrimidines or thiazole hybrids. Such reactions typically require acidic or basic catalysts (e.g., POCl₃ or NaH) .
Example Pathway :
-
Activation of the carboxylic acid via chloride formation (SOCl₂).
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Condensation with thiourea to form a thioamide intermediate.
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Cyclization under heat to yield a pyrazolo-thiazine derivative .
Acid-Base Reactions and Salt Formation
The carboxylic acid group participates in salt formation with inorganic/organic bases:
| Base | Product | Solubility | Application |
|---|---|---|---|
| NaOH | Sodium salt | Water-soluble | Improved bioavailability |
| Diethylamine | Amine salt | Organic-soluble | Catalysis or complexation |
| Hydroxylamine | Hydroxamic acid derivative | Variable | Chelation or prodrug synthesis |
Data adapted from studies on 4-fluoro-pyrazole-3-carboxylic acid analogs .
Catalytic Functionalization
Transition-metal-catalyzed reactions modify the methoxybenzamido or pyrazole moieties:
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Suzuki-Miyaura Coupling :
The methoxybenzamido group’s aryl ring can undergo cross-coupling with boronic acids. For example, Pd(PPh₃)₄ catalyzes coupling at the ortho position of the methoxy group .
Optimized Conditions :
Oxidation and Reduction
-
Oxidation :
The methyl group at position 1 can be oxidized to a carboxylic acid using KMnO₄ or RuO₄, though steric hindrance from the methoxybenzamido group may reduce efficiency . -
Reduction :
The amide group is resistant to standard reducing agents (e.g., LiAlH₄), but selective reduction of nitro or ketone intermediates (if present) is feasible .
Thermal and Photochemical Stability
Studies on related fluoropyrazoles indicate:
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyrazole-Carboxylic Acid Derivatives
Preparation Methods
Preparation of 1-Methyl-4-fluoro-1H-pyrazole-3-carboxylic Acid Intermediate
- Starting from a trichloromethyl enone, a regioselective reaction with arylhydrazine derivatives can be employed to form 1-substituted-3-carboxyalkyl-1H-pyrazoles.
- The reaction proceeds via initial hydrazone formation, cyclization to pyrazoline intermediates, and subsequent dehydration to yield pyrazoles.
- The trichloromethyl group serves as a precursor for the carboxylic acid through a methanolysis sequence involving gem-dichloroalkene formation, water addition, acyl chloride intermediate, and final ester or acid formation.
Coupling with 2-Methoxybenzamido Moiety
- The pyrazole intermediate bearing the fluorine and carboxylic acid functionalities is reacted with 2-methoxybenzoyl chloride or an activated ester to form the amide bond at the 5-position.
- Typical coupling reagents include carbodiimides (e.g., EDC, DCC) or acid chlorides under controlled temperature and solvent conditions to optimize yield and purity.
- The reaction conditions are chosen to avoid racemization or decomposition of sensitive groups.
Methylation at N1 Position
- The N1 nitrogen of the pyrazole is methylated using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.
- The methylation step is often performed after amide bond formation to ensure selective substitution.
Experimental Conditions and Yields
Mechanistic Insights and Regioselectivity
- The regioselectivity of pyrazole formation is influenced by the nature of the hydrazine salt used: arylhydrazine hydrochlorides favor 1,3-substitution patterns, while free hydrazines lead to 1,5-substitution isomers.
- The formation of the carboxylic acid group from trichloromethyl precursors involves a well-characterized sequence of intermediate transformations, including gem-dichloroalkene and acyl chloride intermediates, enabling efficient conversion to the acid functionality.
- The amide bond formation is facilitated by the electrophilicity of the activated benzoyl derivative and the nucleophilicity of the pyrazole amine group at the 5-position.
Summary Table of Preparation Steps
| Preparation Stage | Starting Material(s) | Reaction Type | Key Reagents/Conditions | Outcome/Intermediate |
|---|---|---|---|---|
| Pyrazole ring synthesis | Trichloromethyl enone + arylhydrazine hydrochloride | Cyclization + dehydration | Reflux in alcohol, 16 h | 1-substituted-3-carboxyalkyl pyrazole |
| Fluorination | Fluorinated starting materials or electrophilic fluorination reagents | Electrophilic substitution | Specific fluorinating agent (e.g., Selectfluor) | 4-fluoro-pyrazole intermediate |
| Amide bond formation | Pyrazole intermediate + 2-methoxybenzoyl chloride | Amide coupling | Carbodiimide coupling, mild heating | 5-(2-methoxybenzamido) pyrazole |
| N1 Methylation | Amide-coupled pyrazole | N-alkylation | Methyl iodide, base, DMF | 1-methyl substituted final compound |
Research Findings and Practical Considerations
- The synthetic route allows for moderate to excellent yields (41–97%) depending on reaction conditions and purity of reagents.
- The use of trichloromethyl enones as starting materials provides a regioselective and versatile approach to pyrazole carboxylic acids.
- The choice of hydrazine salt form and solvent critically affects regioselectivity and yield.
- The amide coupling step requires careful control of moisture and temperature to prevent side reactions.
- Methylation at N1 is generally high-yielding and selective under mild basic conditions.
- The overall synthetic strategy is adaptable for scale-up and modification to prepare analogs for pharmaceutical research.
Q & A
Q. What are the standard synthetic routes for preparing 4-fluoro-5-(2-methoxybenzamido)-1-methyl-1H-pyrazole-3-carboxylic acid and its analogs?
The synthesis typically involves a multi-step process starting with a pyrazole core. For example, condensation reactions (e.g., amidation at the 5-position) are used to introduce the 2-methoxybenzamido group. A fluorination step is critical for introducing the 4-fluoro substituent, often via electrophilic substitution or halogen exchange. Solvent choice (e.g., DMF/water mixtures) and catalysts like Pd(PPh₃)₄ are employed for cross-coupling reactions to install aryl groups . Purification involves column chromatography or recrystallization to achieve ≥97% purity, as validated by HPLC .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Key methods include:
- ¹H/¹³C NMR : To confirm substituent positions and assess regioselectivity (e.g., distinguishing between N-methyl and carboxylic acid protons).
- IR Spectroscopy : Identification of carbonyl stretches (amide C=O at ~1650 cm⁻¹, carboxylic acid C=O at ~1700 cm⁻¹).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.
- Melting Point Analysis : To assess purity and consistency with literature values .
Q. How is the compound screened for preliminary biological activity in academic research?
Initial screening often involves in vitro enzyme inhibition assays (e.g., kinase or protease targets). For example, fluorometric assays measure IC₅₀ values using purified enzymes and synthetic substrates. Cellular assays (e.g., cytotoxicity in cancer cell lines) may follow, with results compared to positive controls like known inhibitors .
Advanced Research Questions
Q. What strategies optimize the yield of the fluorination step in the synthesis?
Yield optimization requires careful control of reaction conditions:
- Electrophilic Fluorination : Use of Selectfluor® or DAST in anhydrous solvents (e.g., acetonitrile) at controlled temperatures (0–25°C).
- Catalytic Systems : Pd-mediated fluorination with KF or CsF as fluoride sources improves regioselectivity.
- Work-Up : Acidic or basic extraction to remove unreacted reagents, followed by silica gel chromatography .
Q. How can structural ambiguities in the pyrazole core be resolved?
Advanced techniques include:
- Single-Crystal X-ray Diffraction : To confirm substituent orientation and hydrogen-bonding networks (e.g., between the carboxylic acid and amide groups) .
- Dynamic NMR Studies : For resolving conformational isomerism caused by restricted rotation of the 2-methoxybenzamido group .
Q. What structural modifications enhance target selectivity in enzyme inhibition studies?
Structure-activity relationship (SAR) studies focus on:
- P1 Modifications : Replacing the 2-methoxybenzamido group with bulkier substituents (e.g., 4-chlorophenyl) to improve hydrophobic interactions with enzyme pockets.
- P4 Optimization : Introducing electron-withdrawing groups (e.g., trifluoromethyl) at the 1-methyl position to enhance metabolic stability and permeability .
Q. How are analytical methods validated to address purity discrepancies in batch synthesis?
- HPLC Method Development : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to resolve impurities.
- Spiking Experiments : Add known impurities (e.g., unreacted starting materials) to confirm detection limits.
- Quantitative NMR (qNMR) : To cross-validate purity assessments against HPLC results .
Q. How should researchers resolve contradictory bioactivity data across different assays?
Contradictions may arise from:
- Assay Conditions : Differences in buffer pH, ionic strength, or reducing agents (e.g., DTT) can alter enzyme conformation.
- Compound Stability : Degradation in aqueous solutions (e.g., hydrolysis of the amide bond) may reduce apparent activity. Validate stability via LC-MS before testing .
- Protein Binding : High plasma protein binding (measured via equilibrium dialysis) can reduce free compound concentration, necessitating dose adjustment in in vivo models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
